4-(2-Thiazolyl)phenol
Overview
Description
4-(2-Thiazolyl)phenol: is a heterocyclic compound that features a thiazole ring attached to a phenol group.
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-(2-Thiazolyl)phenol can be synthesized through various methods. One common approach involves the reaction of 2-aminothiazole with phenol derivatives under specific conditions. For instance, the reaction of 2-aminothiazole with 4-hydroxybenzaldehyde in the presence of a base such as sodium hydroxide can yield this compound .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments are crucial for efficient production .
Chemical Reactions Analysis
Types of Reactions: 4-(2-Thiazolyl)phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinone derivatives.
Reduction: The thiazole ring can be reduced under specific conditions.
Substitution: The phenol group can participate in electrophilic aromatic substitution reactions
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.
Substitution: Electrophiles such as halogens or nitro groups can be introduced using appropriate reagents
Major Products Formed:
Oxidation: Quinone derivatives.
Reduction: Reduced thiazole derivatives.
Substitution: Halogenated or nitrated phenol derivatives
Scientific Research Applications
Chemistry: 4-(2-Thiazolyl)phenol is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .
Biology: In biological research, this compound is studied for its potential antimicrobial, antifungal, and antiviral properties. It has shown promise in inhibiting the growth of various pathogens .
Medicine: The compound is explored for its potential therapeutic applications, including anti-inflammatory and anticancer activities. Its ability to interact with specific biological targets makes it a candidate for drug development .
Industry: In the industrial sector, this compound is used in the production of dyes, biocides, and other specialty chemicals. Its stability and reactivity make it suitable for various applications .
Mechanism of Action
The mechanism of action of 4-(2-Thiazolyl)phenol involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and proteins, modulating their activity. For instance, it can inhibit enzymes involved in microbial growth, leading to its antimicrobial effects. The phenol group can also participate in hydrogen bonding and other interactions, enhancing its biological activity .
Comparison with Similar Compounds
2-Aminothiazole: A precursor in the synthesis of 4-(2-Thiazolyl)phenol, known for its antimicrobial properties.
Thiazole: The parent compound, which forms the core structure of this compound.
Phenol: The phenolic component, known for its antiseptic properties
Uniqueness: this compound is unique due to the combination of the thiazole and phenol functionalities. This dual functionality enhances its reactivity and biological activity, making it more versatile compared to its individual components .
Properties
IUPAC Name |
4-(1,3-thiazol-2-yl)phenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NOS/c11-8-3-1-7(2-4-8)9-10-5-6-12-9/h1-6,11H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXNRJZLHXKIISI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC=CS2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601001708 | |
Record name | 4-(1,3-Thiazol-2-yl)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601001708 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
81015-49-8 | |
Record name | 81015-49-8 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11890 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-(1,3-Thiazol-2-yl)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601001708 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(1,3-thiazol-2-yl)phenol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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